Octadecyl vinyl ether

Description

Significance of Vinyl Ethers in Polymer Science and Organic Synthesis

Vinyl ethers are a class of organic compounds characterized by a vinyl group directly attached to an oxygen atom. fiveable.me This structure makes them highly reactive monomers, particularly valuable in polymer science for synthesizing chain-growth polymers. fiveable.me The primary method for polymerizing vinyl ethers is through cationic polymerization, a process that can be initiated by Lewis acids. wikipedia.org For decades, research in this area was challenged by issues of control over the polymerization process, often requiring stringent conditions like inert atmospheres and very low temperatures (e.g., -78 °C) to stabilize the active cationic species and prevent unwanted chain transfer reactions. nih.govacs.org

Significant advancements have been made to overcome these challenges. The development of living cationic polymerization in the 1980s was a major breakthrough, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity. acs.org More recent innovations include cationic reversible addition–fragmentation chain transfer (RAFT) polymerization and the use of metal-free organocatalysts, which can operate under milder, more environmentally friendly conditions, such as at room temperature and open to the air. acs.orgrsc.org Another key area of progress is stereocontrol. While early poly(vinyl ethers) were often atactic (with random stereochemistry), leading to viscous liquid polymers, new methods using chiral anion catalysis enable the creation of isotactic polymers with highly ordered structures. acs.org This control over tacticity can dramatically improve the material properties of poly(vinyl ethers), transforming them from soft adhesives into tough, semicrystalline materials suitable for a wider range of applications. acs.orgacs.org

Beyond polymerization, vinyl ethers are versatile building blocks in organic synthesis. wikipedia.org They participate in various reactions, including cycloadditions and as protecting groups for alcohols. wikipedia.orgorgsyn.org Their synthesis can be achieved through methods like the Reppe synthesis, which involves the reaction of alcohols with acetylene (B1199291), or through iridium-catalyzed vinyl transfer from vinyl esters to alcohols. fiveable.meorgsyn.org

Overview of Academic Research Trajectories for Octadecyl Vinyl Ether

Academic research on this compound primarily explores its use as a monomer in creating polymers with unique properties, often driven by its long, crystallizable alkyl side chain.

A significant research focus is on the cationic polymerization of ODVE. Studies have demonstrated that living cationic polymerization can be used to synthesize well-defined poly(this compound) (PODVE). researchgate.net Researchers have explored various catalytic systems to control this process. For instance, trifluoromethyl sulfonates have been used to successfully polymerize ODVE on a large scale, yielding a semicrystalline plastic material due to the side-chain crystallization. nih.govrsc.org The solid-state cationic photopolymerization of ODVE has also been investigated. Research has shown that this polymerization occurs in a specific solid-state phase known as the rotator phase. sci-hub.se Interestingly, while alcohols typically inhibit cationic polymerization in a liquid state, certain long-chain normal alcohols like hexadecyl alcohol and octadecyl alcohol were found to unusually enhance the polymerization conversion of ODVE in the solid rotator phase. sci-hub.se

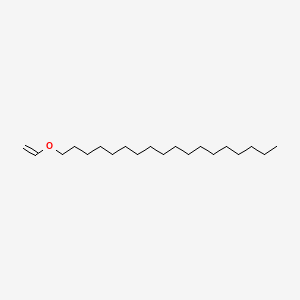

Structure

2D Structure

Properties

IUPAC Name |

1-ethenoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDJWUCRAPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-96-7 | |

| Record name | Poly(octadecyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061305 | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-02-9, 9003-96-7 | |

| Record name | Octadecyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl octadecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)octadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Octadecyl Vinyl Ether and Its Derivatives

Direct Vinylation Reactions

Direct vinylation involves the reaction of an alcohol with acetylene (B1199291) to form a vinyl ether. This method is one of the most straightforward approaches for the synthesis of compounds like octadecyl vinyl ether.

Favorskii–Shostakovskii Reaction and Associated Mechanistic Insights

The most prominent method for the direct vinylation of alcohols is the Favorskii–Shostakovskii reaction. This process involves the reaction of an alcohol, in this case, octadecyl alcohol, with acetylene under basic conditions. The reaction is typically catalyzed by alkali metal hydroxides or their corresponding alkoxides.

The mechanism is initiated by the deprotonation of octadecyl alcohol by the basic catalyst to form a more nucleophilic octadecyl alkoxide. This alkoxide then undergoes a nucleophilic addition to the triple bond of acetylene. The resulting vinyl anion is subsequently protonated by the starting alcohol, regenerating the alkoxide catalyst and yielding the final product, this compound. The rate-determining step is generally considered to be the addition of the metal alcoholate to the acetylene triple bond. organic-chemistry.org A key advantage of this method is the direct formation of the desired vinyl ether from readily available starting materials.

Process Parameters in Continuous and Batch Vinylation

The vinylation of octadecyl alcohol can be performed using either batch or continuous processing. nih.gov The choice between these methods depends on factors like production scale, safety considerations, and process control requirements. unit.no

Batch Vinylation: In a batch process, all reactants (octadecyl alcohol, catalyst) are loaded into a single reactor. Acetylene is then introduced, often under high pressure, and the reaction proceeds over a set period. nih.gov This method is well-suited for smaller-scale production and offers flexibility in adjusting reaction parameters. unit.no However, operating with high-pressure acetylene in a large batch volume can pose significant safety risks. nih.gov

Continuous Vinylation: Continuous flow processes offer advantages in safety and efficiency, particularly for large-scale production. unit.nodiva-portal.org In this setup, reactants are continuously fed into a reactor, and the product is continuously removed. This allows for better temperature control of the exothermic reaction and minimizes the volume of high-pressure acetylene present at any given time, thereby enhancing safety. orgsyn.org Continuous processes can also lead to higher space-time yields and improved product consistency.

Table 1: Comparison of Typical Process Parameters for Batch vs. Continuous Vinylation

| Parameter | Batch Vinylation | Continuous Vinylation |

|---|---|---|

| Operation | Reactants are charged at the start; product is removed at the end. diva-portal.org | Reactants are fed continuously; product is removed continuously. diva-portal.org |

| Pressure | Often requires high pressures (e.g., >10 atm). nih.gov | Can be operated at lower pressures, enhancing safety. |

| Temperature | Typically 150-200°C. nih.gov | Typically 150-200°C, but with better heat management. |

| Catalyst | Alkali metal hydroxides (e.g., KOH) or alkoxides. nih.gov | Alkali metal hydroxides or heterogeneous catalysts. orgsyn.org |

| Reaction Time | Prolonged periods, often several hours. nih.govorgsyn.org | Shorter residence time in the reactor. |

| Scale | Ideal for small to medium scale. unit.no | More efficient for large-scale industrial production. unit.no |

| Safety | Higher risks associated with large volumes of high-pressure acetylene. nih.gov | Inherently safer due to smaller reaction volumes at any given time. orgsyn.org |

Transetherification Approaches

Transetherification, or vinyl exchange, is an alternative route to vinyl ethers that avoids the direct use of hazardous acetylene gas. This method involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether or butyl vinyl ether, to a different alcohol. orgsyn.orgacademie-sciences.fr

Palladium-Catalyzed Transetherification

Transition metal catalysis, particularly with palladium complexes, has proven highly effective for transetherification reactions. nih.govacademie-sciences.fr An air-stable palladium catalyst can be generated in situ from precursors like palladium(II) acetate (B1210297). academie-sciences.fr This catalytic system facilitates the exchange of the vinyl group from a donor vinyl ether to a long-chain alcohol like octadecyl alcohol. The reaction is driven to completion by using a large excess of the vinylating agent or by removing the more volatile alcohol byproduct. academie-sciences.frresearchgate.net

Optimization of Reaction Parameters (e.g., Catalyst Loading, Solvent Polarity, Reaction Temperature)

The efficiency and yield of palladium-catalyzed transetherification are highly dependent on several reaction parameters. Optimization of these factors is crucial for achieving high conversion and selectivity. academie-sciences.frtandfonline.com

Catalyst Loading: The amount of palladium catalyst used affects the reaction rate. While higher loading can increase the rate, it also adds to the cost. Optimal loading balances reaction speed with economic viability.

Solvent Polarity: The choice of solvent can influence catalyst solubility and reactivity. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used. academie-sciences.frresearchgate.net

Ligand: The nature of the ligand coordinated to the palladium center is critical. Ligands such as 1,10-phenanthroline (B135089) derivatives can enhance catalyst stability and activity. academie-sciences.frtandfonline.com

Reaction Temperature: Transetherification can often be carried out at or near room temperature, although moderate heating may be required to increase the reaction rate. academie-sciences.fr For the synthesis of poly(this compound), a relatively high temperature of 20°C was found to be important for controlled polymerization. researchgate.net

Reactant Ratio: Using a significant excess of the vinyl ether donor (e.g., ethyl vinyl ether) helps to shift the reaction equilibrium towards the formation of the desired this compound. academie-sciences.fr

Table 2: Influence of Reaction Parameters on Palladium-Catalyzed Transetherification

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst Precursor | Palladium(II) acetate | Efficiently generates the active catalyst in situ. | academie-sciences.fr |

| Ligand | 1,10-phenanthroline | Improves catalyst performance and stability. | academie-sciences.fr |

| Solvent | Dichloromethane | A common solvent providing good results. | academie-sciences.fr |

| Temperature | Room Temperature | Sufficient for many transetherification reactions, promoting energy efficiency. | academie-sciences.fr |

| EVE/Alcohol Ratio | Large excess | Shifts equilibrium to favor product formation, increasing yield. | academie-sciences.fr |

Elimination Reactions

Elimination of Hydrogen Halides from Halogenated Ethers

The dehydrohalogenation of halogenated ethers is a classical and effective method for the formation of the vinyl ether moiety. researchgate.netmathnet.ru This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons in an ether molecule, typically a β-haloether, to introduce a double bond.

The general reaction involves treating a 2-haloalkyl octadecyl ether with a strong base. For instance, the synthesis could start from octadecanol and a 1,2-dihaloethane. The first step is the formation of the 2-haloethyl octadecyl ether, which is then subjected to elimination.

Reaction Scheme:

Etherification: CH₃(CH₂)₁₇OH + X-CH₂CH₂-Y → CH₃(CH₂)₁₇O-CH₂CH₂-X + HY (Where X and Y are halogens, typically Cl or Br)

Elimination: CH₃(CH₂)₁₇O-CH₂CH₂-X + Base → CH₃(CH₂)₁₇O-CH=CH₂ + Base·HX

Strong bases such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂) are commonly employed to facilitate the elimination of the hydrogen halide (HX). whiterose.ac.uk The choice of base and reaction conditions (e.g., solvent, temperature) is crucial to maximize the yield of the desired vinyl ether and minimize side reactions.

Table 1: Reagents in Dehydrohalogenation of Halogenated Ethers

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Chloroethyl octadecyl ether | Potassium hydroxide (KOH) | This compound |

Detailed research findings indicate that this method's efficiency can be influenced by the nature of the halogen, with iodides being more reactive leaving groups than bromides or chlorides. However, the accessibility and cost of the corresponding halo-precursors often favor the use of chloro- or bromo-derivatives.

Catalytic Elimination in Functional Acetals

Another significant route to vinyl ethers is through the elimination of an alcohol from an acetal (B89532). unit.no This reaction is typically catalyzed by an acid, but the conditions must be carefully controlled to prevent the acid-catalyzed polymerization of the vinyl ether product. unit.no For the synthesis of this compound, this could involve an acetal derived from octadecanol.

A common approach is the pyrolysis of an acetal in the gas phase over a suitable catalyst. The acetal precursor can be synthesized from the reaction of a vinyl ether with an alcohol or from an aldehyde with two equivalents of alcohol.

Reaction Scheme: CH₃(CH₂)₁₇O-CH(CH₃)-OR + Catalyst/Heat → CH₃(CH₂)₁₇O-CH=CH₂ + ROH (Where R is an alkyl group)

The equilibrium of this reaction is driven towards the product side by continuously removing the more volatile alcohol (ROH). unit.no While effective, this method can require high temperatures, which might not be suitable for all substrates.

Table 2: Catalysts for Elimination from Acetals

| Catalyst Type | Example | Reaction Phase |

|---|---|---|

| Acidic Oxides | Alumina (Al₂O₃) | Gas Phase |

| Supported Metals | Palladium on Carbon (Pd/C) | Liquid or Gas Phase |

Research has explored various catalytic systems to improve selectivity and lower the required reaction temperature. For instance, transition metal catalysts, such as those based on palladium, have been investigated for the dimerization of vinyl ethers, which proceeds via acetal intermediates, highlighting the role of metals in these transformations. acs.org

Olefination of Carbonyl Substrates

Olefination reactions provide a powerful alternative for constructing the C=C double bond of vinyl ethers from carbonyl compounds. researchgate.netthieme-connect.com These methods involve the use of organophosphorus, organosilicon, or organosulfur reagents.

Phosphorus Reagent-Mediated Olefination

The Wittig reaction and its variants, which utilize phosphorus ylides, are cornerstone olefination methods. However, the direct olefination of esters to form enol ethers is known to be challenging due to the lower electrophilicity of the ester carbonyl group compared to aldehydes and ketones. researchgate.net

The classical Wittig reaction would involve a phosphorus ylide attacking an ester. A more viable strategy involves using a modified phosphorus reagent or a related reaction like the Horner-Wadsworth-Emmons (HWE) reaction. The necessary reagent would be an alkoxymethylphosphonium salt or phosphonate (B1237965) ester.

Reaction Scheme (Conceptual): (Ph₃P⁺-CH₂-OR)X⁻ + Base → [Ph₃P=CH-OR] [Ph₃P=CH-OR] + R'C(=O)X' → R'C(=CH-OR) + Ph₃P=O (Where OR would be the octadecyloxy group)

A more practical approach is the olefination of an aldehyde with an ylide containing the octadecyloxy group, such as (octadecyloxymethyl)triphenylphosphonium chloride.

Table 3: Phosphorus Reagents for Olefination

| Reagent Type | Name | Reacts With |

|---|---|---|

| Phosphonium Ylide | Wittig Reagent | Aldehydes, Ketones |

The Pudovik reaction, involving the addition of P-H bonds to imines, is another phosphorus-based method that can generate precursors for complex amphiphiles, conceptually related to the construction of functionalized ethers. researchgate.net

Application of Silicon and Sulfur Reagents in Olefination

Silicon- and sulfur-based olefination reactions offer alternative pathways that can overcome some limitations of phosphorus reagents.

The Peterson Olefination utilizes α-silyl carbanions, which react with carbonyl compounds to form a β-hydroxysilane intermediate. uga.edu Subsequent elimination can be controlled to be either syn or anti, leading to stereoselective alkene formation. To synthesize a vinyl ether, an (alkoxymethyl)silane would be the key reagent.

Reaction Scheme (Peterson):

Addition: R₃Si-CH⁻-O(CH₂)₁₇CH₃ + R'C(=O)H → R'CH(O⁻)-CH(SiR₃)-O(CH₂)₁₇CH₃

Elimination: R'CH(O⁻)-CH(SiR₃)-O(CH₂)₁₇CH₃ → R'CH=CH-O(CH₂)₁₇CH₃

The Julia-Kocienski Olefination is a modified version of the Julia-Lythgoe olefination and uses a sulfone reagent. researchgate.net An α-sulfonyl carbanion attacks an aldehyde or ketone, and the resulting adduct undergoes reductive elimination to form the alkene. This method is particularly noted for its high efficiency in producing E-alkenes. researchgate.net For vinyl ether synthesis, an (alkoxymethyl)sulfone would be required.

Table 4: Silicon and Sulfur Olefination Reagents

| Reaction Name | Key Reagent | Intermediate |

|---|---|---|

| Peterson Olefination | α-Silyl carbanion | β-Hydroxysilane |

These methods are valued for their mild conditions and the unique reactivity patterns offered by silicon and sulfur, which can provide access to products that are difficult to obtain via other routes. unifi.itupol.cz

Addition Reactions

The direct addition of alcohols to unsaturated carbon-carbon bonds is one of the most direct and atom-economical methods for preparing vinyl ethers.

Alcohol Addition to Alkyne Substrates

The addition of an alcohol to an alkyne, most commonly acetylene, is a fundamental process for vinyl ether synthesis, often referred to as vinylation. researchgate.netthieme-connect.comresearchgate.net The reaction between octadecanol and acetylene yields this compound directly.

Reaction Scheme: CH₃(CH₂)₁₇OH + HC≡CH --(Catalyst)--> CH₃(CH₂)₁₇O-CH=CH₂

This reaction is typically performed under basic conditions, often using a catalyst system like potassium hydroxide (KOH) in a high-pressure reactor. Superbasic media, such as KOH in DMSO, have also been shown to be effective at atmospheric pressure. researchgate.net

More recently, transition metal catalysts, particularly those based on gold and iridium, have been developed for the addition of alcohols to alkynes under milder conditions. beilstein-journals.orgorgsyn.org Gold catalysis, in particular, has emerged as a powerful tool for activating the alkyne triple bond toward nucleophilic attack by the alcohol. beilstein-journals.org

Table 5: Catalytic Systems for Alcohol Addition to Alkynes

| Catalyst System | Conditions | Selectivity |

|---|---|---|

| KOH / High Pressure | High Temperature | Good for simple vinyl ethers |

| KOH / DMSO | Atmospheric Pressure | High activity (superbasic) |

| Gold(I) Complexes | Room Temperature | Excellent, mild conditions |

This method is highly versatile and is a cornerstone of industrial and laboratory synthesis of a wide array of vinyl ethers, including those with long alkyl chains like this compound.

Alcohol Addition to Dicarbonyl Substrates

The synthesis of vinyl ethers can be achieved through the addition of alcohols to dicarbonyl substrates. While direct examples involving this compound and dicarbonyl compounds are not extensively detailed in the provided search results, the general principle involves the reaction of an alcohol with a compound containing two carbonyl groups. A related method involves the reaction of an alcohol with acetylene, which can be considered a dicarbonyl equivalent in this context.

One documented method describes the preparation of vinyl ethers by reacting a lower alkanol in a medium of a higher alkanol, such as octadecyl alcohol, with an alkali metal hydroxide catalyst and acetylene. In this process, the octadecyl alcohol is gradually converted to this compound. google.com The reaction is typically maintained at a temperature between approximately 100°C and 200°C. google.com

A study on the visible-light-catalyzed reaction between p-methoxystyrene and this compound provides insight into side reactions. In this specific reaction, n-octadecene and n-octadecanol were isolated as byproducts, indicating that under certain conditions, elimination and hydrolysis pathways can compete with the desired reaction. researchgate.net

Metal-Mediated Carbon-Oxygen Coupling Reactions

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective routes to various functional groups, including ethers. Palladium and copper complexes have been extensively explored for the synthesis of vinyl ethers.

Palladium catalysts are effective for the synthesis of vinyl ethers through various coupling strategies. One common approach is the transvinylation or vinyl ether exchange reaction, where an existing vinyl ether transfers its vinyl group to an alcohol.

An air-stable palladium catalyst, prepared in situ, has been shown to efficiently catalyze the transfer vinylation between butyl vinyl ether and different alcohols, yielding the corresponding alkyl vinyl ethers in good yields (61-98%). researchgate.net Similarly, the transetherification between ethyl vinyl ether and various alcohols, catalyzed by a palladium complex, produces new functionalized vinyl ethers with yields up to 75%. researchgate.net

A specific palladium(II)-phenanthroline complex has been used for a sequential allyl vinyl ether formation and Claisen rearrangement to produce γ,δ-unsaturated aldehydes. This process involves the initial formation of a vinyl ether from an allylic alcohol. organic-chemistry.org Furthermore, palladium(II)-catalyzed coupling reactions of a chelating vinyl ether with arylboronic acids have been developed, demonstrating both domino Heck/Suzuki diarylation and regioselective monoarylation. rsc.org In some palladium-catalyzed reactions, dimerization of vinyl ethers to form acetals has been observed. nih.gov

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| In situ generated Pd catalyst | Butyl vinyl ether, various alcohols | Alkyl vinyl ethers | 61-98 | researchgate.net |

| In situ generated Pd catalyst | Ethyl vinyl ether, various alcohols | Functionalized vinyl ethers | up to 75 | researchgate.net |

| Pd(II)-phenanthroline complex | Allylic alcohols, divinyl ether | Allyl vinyl ethers (intermediate) | N/A | organic-chemistry.org |

| Pd(II) catalyst | Chelating vinyl ether, arylboronic acids | Arylated vinyl ethers | N/A | rsc.org |

Table 1: Overview of Palladium-Mediated Vinyl Ether Synthesis

Copper-catalyzed reactions also provide a viable route for C-O bond formation in the synthesis of ethers. While direct copper-catalyzed synthesis of this compound is not explicitly detailed in the provided results, related methodologies exist. For instance, copper-catalyzed vinylation of certain hydroxy compounds has been explored, although in some cases, it leads to N-vinylation instead of O-vinylation. researchgate.net

Copper-mediated living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are widely used for synthesizing polymers from vinyl monomers. acs.org These methods utilize a copper complex to control the polymerization process. acs.org Post-polymerization modifications of poly(vinyl ether)s can be achieved through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reactions, which presupposes the synthesis of vinyl ether monomers with appropriate functional groups. kit.edu

Vinyl Transfer Reactions

Vinyl transfer reactions, particularly those catalyzed by transition metals, represent a highly efficient and atom-economical method for synthesizing vinyl ethers directly from alcohols.

Iridium complexes have emerged as powerful catalysts for the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to an alcohol. orgsyn.orgorgsyn.org This method is versatile and provides a practical route to a wide range of vinyl ethers. orgsyn.orgorgsyn.org

The reaction is thought to proceed through a six-membered cyclic intermediate involving an iridium-acetate complex. researchgate.net A key advantage of this method is the suppression of side reactions, such as the formation of acetal by-products, which can be problematic in the vinylation of diols. researchgate.net The use of a catalytic amount of base is often sufficient, and the thermodynamically favored transesterification reaction is typically suppressed. researchgate.net

For example, the reaction of n-octyl alcohol with allyl acetate in the presence of an iridium cationic complex, [Ir(cod)₂]⁺BF₄⁻, resulted in the quantitative yield of allyl octyl ether, a related ether synthesis. orgsyn.org The direct vinyl transfer from vinyl acetate to various alcohols, including bio-based diols and phenols, has been successfully accomplished using iridium catalysts in environmentally benign solvents like 2-MeTHF. researchgate.net

| Catalyst | Reactants | Key Features | Reference |

| [Ir(cod)₂]⁺BF₄⁻ | n-Octyl alcohol, Allyl acetate | Quantitative yield of allyl ether | orgsyn.org |

| [IrCl(cod)]₂ / Cs₂CO₃ | Alcohols, Vinyl acetate | Versatile for various alcohols | researchgate.netorgsyn.org |

| Iridium complexes | Bio-based polyols, Vinyl acetate | High selectivity, suppression of side reactions | researchgate.net |

Table 2: Iridium-Catalyzed Ether Synthesis

Advanced Polymerization Mechanisms and Kinetics of Octadecyl Vinyl Ether

Cationic Polymerization of Octadecyl Vinyl Ether

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as the ether group in this compound (ODVE), which can stabilize the resulting carbocationic active center. nih.gov The process is initiated by an electrophilic species, typically a protonic acid or a Lewis acid, which attacks the electron-rich vinyl group of the ODVE monomer. This creates a carbenium ion that subsequently propagates by adding more monomer units. nih.gov However, traditional cationic polymerization is often difficult to control due to the high reactivity of the propagating species, leading to undesirable side reactions like chain transfer and termination. nih.govresearchgate.net

Living Cationic Polymerization (LCP)

A significant advancement in this field is the development of living cationic polymerization (LCP), a technique that allows for the synthesis of polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity). nih.gov The key to LCP is establishing a rapid and reversible equilibrium between a small number of active (cationic) propagating species and a large majority of dormant (covalent or non-ionic) species. google.comgoogle.com This dynamic equilibrium suppresses termination and chain transfer reactions, allowing the polymer chains to "live" and continue growing as long as the monomer is available. LCP of ODVE has been successfully employed to create novel polymer architectures, such as amphiphilic block copolymers, by sequential monomer addition. researchgate.netugent.be

The success of LCP for vinyl ethers, including ODVE, hinges on the design of sophisticated initiating systems. researchgate.net Over the years, research has led to a wide variety of systems that can precisely control the polymerization process. researchgate.netacs.org These systems typically consist of an initiator (cationogen) and a catalyst (activator), often a Lewis acid, and may include an added base to further stabilize the carbocation. researchgate.netacs.org The diversification of these systems has enabled polymerization under various conditions, including heterogeneous and alcohol-initiated processes. researchgate.net

Lewis acids are the most common catalysts (activators) for the LCP of vinyl ethers. google.com They function by activating the initiator, facilitating the generation of the carbocationic species. google.comgoogle.com A wide array of metal halides have been investigated as Lewis acid catalysts in conjunction with an initiator (e.g., an adduct of a vinyl ether and HCl) and often an added base like ethyl acetate (B1210297) or 1,4-dioxane (B91453). acs.org

Virtually all tested Lewis acids (MCln where M = Fe, Ga, Sn, In, Zn, Al, Hf, Zr, Bi, Ti, Si, Ge, Sb) have been shown to induce living polymerization of isobutyl vinyl ether, a model for other vinyl ethers, producing polymers with very narrow molecular weight distributions. acs.org For this compound specifically, initiating systems based on zinc iodide (ZnI2) in combination with an initiator have been used effectively. researchgate.net For instance, the sequential living cationic polymerization of ODVE has been initiated with the trimethyl silyl (B83357) iodide/1,1,3,3-tetramethoxy propane/ZnI2 system. researchgate.net Other Lewis acids, such as ethylaluminum sesquichloride and anhydrous stannic chloride (SnCl4), have also been successfully used to polymerize ODVE. google.comgoogle.com

In addition to metal halides, certain metal oxides have been employed. Initiator systems composed of silicon dioxide and one or more metallic oxides have been used for the polymerization of vinyl ethers with long alkyl chains like ODVE. google.comgoogle.com Furthermore, iron(III) oxide (Fe2O3) has been shown to induce living cationic polymerization of vinyl ethers in the presence of an added base. acs.org

| Lewis Acid | Initiator/Co-initiator | Monomer | Reference |

|---|---|---|---|

| ZnI₂ | Trimethyl silyl iodide / 1,1,3,3-tetramethoxy propane | This compound (ODVE) | researchgate.net |

| Et₁.₅AlCl₁.₅ | Vinyl ether-acetic acid adduct | This compound (ODVE) | google.com |

| SnCl₄ | (Not specified) | This compound (ODVE) | google.com |

| SnCl₄ | IBVE-HCl adduct | Isobutyl Vinyl Ether (IBVE) | spsj.or.jp |

| Metal Halides (Fe, Ga, In, Zn, etc.) | IBVE-HCl adduct | Isobutyl Vinyl Ether (IBVE) | acs.org |

| Fe₂O₃ | IBVE-HCl adduct / Added Base | Isobutyl Vinyl Ether (IBVE) | acs.org |

Trifluoromethyl sulfonates (triflates) have emerged as highly efficient catalysts for the cationic polymerization of vinyl ethers. rsc.orgresearchgate.net These compounds, which can be sourced commercially and stored under ambient conditions, can catalyze the polymerization of a series of vinyl ethers, including the successful large-scale preparation of poly(n-octadecyl vinyl ether). rsc.orgrsc.org The effectiveness of triflate catalysts is influenced by the choice of solvents and the presence of ligands. rsc.orgresearchgate.net Research has shown that combinations of trifluoromethyl sulfonates with certain ligands can afford poly(vinyl ether)s with well-controlled tacticity. rsc.org For example, using 1,1′-bi-2-naphthol (BINOL)-derived ligands can increase the isotacticity of the resulting polymer. rsc.org Metal triflates, including those of Scandium (Sc), Hafnium (Hf), and Titanium (Ti), have been recognized for their catalytic activity since the 1990s. researchgate.net

| Catalyst System | Key Features | Outcome | Reference |

|---|---|---|---|

| Trifluoromethyl sulfonate | Can be used at low catalyst loading. | Successful synthesis of P18VE on an 80g scale. | rsc.org |

| Trifluoromethyl sulfonate / Ligands | Ligands (e.g., BINOL-derived) can influence stereochemistry. | Can produce polymers with high tacticity and controlled molecular weight. | rsc.orgresearchgate.net |

While Lewis acids are dominant, research has also focused on developing initiating systems that are free of metal halides. acs.org One of the earliest examples was the use of hydrogen iodide (HI) alone for the living polymerization of N-vinylcarbazole. acs.org For alkyl vinyl ethers, initiating systems based on hydrogen chloride (HCl) in conjunction with diethyl ether or 1,4-dioxane have been shown to induce living polymerization in nonpolar solvents. acs.org

More recently, organocatalysis has emerged as a viable metal-free alternative. nih.govsemanticscholar.org For instance, 2-iodoimidazolium derivatives have been used as halogen-bonding organocatalysts for the living cationic polymerization of vinyl ethers. semanticscholar.org Additionally, single-component Brønsted acid catalysts that are sufficiently acidic to initiate polymerization without a Lewis acid co-catalyst have been developed. nih.gov Chiral phosphoric acids, such as those derived from BINOL, can function as such catalysts, simultaneously initiating polymerization and controlling the stereochemistry of the resulting polymer. nih.gov

In LCP, the initiator, also known as a cationogen, is the source of the initial cation that starts the polymer chain. nih.govgoogle.com A key principle for achieving a living system is that the rate of initiation must be as fast as or faster than the rate of propagation. google.comgoogle.com This ensures that all polymer chains begin growing at the same time, which is essential for producing polymers with a narrow molecular weight distribution. google.comgoogle.com Common initiators for vinyl ether polymerization are protonic acids like HI or adducts formed between a vinyl ether and a protonic acid, such as the isobutyl vinyl ether-HCl adduct (IBVE-HCl) or a vinyl ether-acetic acid adduct. nih.govgoogle.comacs.org

The counterion (or anion) plays a crucial role in stabilizing the growing carbocationic chain end. acs.org In a living system, the propagating chain end rapidly alternates between an active, ionic state and a dormant, covalent state. The counterion must be nucleophilic enough to form a stable but reversible bond with the carbocation (creating the dormant species) but not so nucleophilic that it causes irreversible termination. acs.org The stability of the propagating carbocation is thus determined by the nature of this counterion, which is derived from the Lewis acid activator. The interaction between the growing chain end and the counterion is central to preventing side reactions and maintaining the "living" character of the polymerization. google.comacs.org

Influence of Solvents and Ligands on Polymerization Control

In the cationic polymerization of vinyl ethers, including this compound (ODVE), the choice of solvent and the addition of coordinating ligands have a profound impact on polymerization control. rsc.org These components can stabilize the highly reactive propagating carbocationic species, thereby suppressing undesirable side reactions such as chain transfer and termination, which would otherwise lead to poorly defined polymers. rsc.org

Solvents are chosen based on their polarity and coordinating ability. Nonpolar solvents like hexane (B92381) and toluene (B28343) are often used. rsc.orgacs.org The solvent can influence catalyst solubility and the equilibrium between dormant and active propagating species. rsc.org For instance, early studies on the polymerization of ODVE with tin(IV) chloride (SnCl₄) noted that solvents with lower dielectric constants yielded polymers with higher molecular weights compared to solvents with higher dielectric constants, which in some cases prevented polymerization entirely. google.com

Lewis basic ligands are frequently added to temper the reactivity of the strong Lewis acid initiators. rsc.orgacs.org These ligands coordinate to the active center, leading to a more controlled, or "living," polymerization process. The type of ligand is critical; for example, ligands with oxygen donor atoms (O^O type) have been shown to facilitate homogeneous reactions and produce polymers with narrower molecular weight distributions compared to nitrogen-based ligands (N^N or N^O type), which were found to be ineffective under certain conditions. rsc.org The use of specific chiral ligands, such as those derived from 1,1′-bi-2-naphthol (BINOL), can also impart control over the stereochemistry (tacticity) of the resulting polymer chain, which in turn affects its physical properties like crystallinity and melting point. rsc.org

| Initiator/Catalyst System | Monomer | Solvent | Ligand Type | Key Observation | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl sulfonates | Ethyl Vinyl Ether / this compound | Toluene, Hexane, DCM, Diethyl ether | O^O type (e.g., BINOL-derived) | Facilitated homogeneous reaction, afforded polymers with narrow molecular weight distributions. Improved isotacticity (up to 81% m for PEVE). | rsc.org |

| Trifluoromethyl sulfonates | Ethyl Vinyl Ether | Toluene | N^N and N^O types | Did not afford polymers under the tested conditions. | rsc.org |

| EtAlCl₂ / IBEA | Vinyl Ethers | Not specified | Esters, Ethers (as Lewis bases) | Enabled living cationic polymerization, yielding well-defined polymers with low polydispersity. | acs.org |

| SnCl₄ | This compound | Various | None | Solvents with lower dielectric constants produced higher molecular weight polymers. | google.com |

Kinetic Studies of Chain Propagation and Termination Phenomena

Kinetic studies are essential for verifying the "living" nature of a polymerization system. In an ideal living polymerization, termination and irreversible chain transfer reactions are absent. This is typically demonstrated by two key kinetic features: a linear relationship between the natural logarithm of the monomer concentration ratio (ln([M]₀/[M]t)) and time, and a linear increase in the number-average molecular weight (Mn) of the polymer with monomer conversion. rsc.orgacs.org

For the cationic polymerization of vinyl ethers, kinetic plots often confirm a constant concentration of active propagating species, which is a hallmark of a living process. rsc.orgacs.org However, the high reactivity of the carbocationic chain ends makes them susceptible to chain transfer to the monomer, solvent, or impurities. rsc.org These side reactions can be identified through kinetic analysis; for example, deviations from linearity in the kinetic plots suggest the occurrence of chain transfer or termination. google.com In the polymerization of ODVE with ethylaluminum sesquichloride, such deviations were observed, indicating that side reactions were not fully suppressed. google.com

Lowering the reaction temperature is a common strategy to minimize these side reactions. rsc.org By reducing the thermal energy of the system, the activation barrier for chain transfer and termination becomes more difficult to overcome relative to propagation, leading to better control and polymers that more closely match theoretical predictions. rsc.org

| System | Kinetic Observation | Interpretation | Reference |

|---|---|---|---|

| Ethyl Vinyl Ether with Trifluoromethyl sulfonate/Ligand | Monomer conversion exhibits nearly linear dependence on time. Mₙ increases linearly with conversion. | Characteristics of a living polymerization process with minimal termination. | rsc.org |

| Isobutyl Vinyl Ether with polyPhA-based initiator/EtAlCl₂ | First-order kinetic plot revealed a linear dependence. | Constant concentration of carbocationic species, absence of significant termination reactions. | acs.org |

| This compound with Et₁.₅AlCl₁.₅ | Deviation from expected linear kinetic plots. | Suggests the occurrence of possible chain-transfer and/or chain termination reactions. | google.com |

Control over Molecular Weight and Polydispersity

A primary goal of living polymerization is the synthesis of polymers with precisely controlled molecular weights and a narrow molecular weight distribution, quantified by the polydispersity index (PDI, or Đ), where Đ = Mw/Mn. In an ideal living system, Đ approaches 1.0.

Control over the molecular weight is achieved by adjusting the initial molar ratio of monomer to initiator ([M]₀/[I]₀). nih.gov Since each initiator molecule ideally generates one growing polymer chain, the final number-average molecular weight is directly proportional to this ratio and the monomer conversion.

Achieving a low PDI requires that the rate of initiation is much faster than the rate of propagation, ensuring that all polymer chains begin to grow at approximately the same time. acs.orggoogle.com Furthermore, the suppression of chain termination and transfer reactions, as discussed previously, is crucial for maintaining a narrow distribution throughout the polymerization. rsc.org Various initiating systems have been developed for vinyl ethers that provide excellent control, yielding polymers with PDI values as low as 1.1. rsc.orgacs.orgrsc.org For instance, systems utilizing trifluoromethyl sulfonates with appropriate ligands or certain Lewis acids combined with Lewis bases have demonstrated the ability to produce poly(vinyl ether)s where the experimentally determined molecular weights align well with theoretical values and the PDI remains low. rsc.orgacs.org

| Initiating System | Monomer | Key Feature | Resulting PDI (Đ) | Reference |

|---|---|---|---|---|

| Trifluoromethyl sulfonate / O^O Ligand | Ethyl Vinyl Ether | Linear Mₙ increase with conversion, Mₙ agrees with theoretical values. | 1.10 – 1.19 | rsc.org |

| TADDOL / TiCl₄ | Isobutyl Vinyl Ether | Simultaneous control of stereoregularity and molecular weight. | 1.1 – 1.4 | rsc.org |

| Photocatalyst / Chain-Transfer Agent | Vinyl Ethers | Control achieved by modulating the CTA-to-monomer ratio. | Narrow (value not specified) | nih.gov |

| HCl / Diethyl ether | Vinyl Ethers | First example of a metal-free living cationic system. | Narrow (≤ 1.1) | acs.org |

Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Cationic RAFT polymerization is an advanced technique that extends the principles of RAFT, commonly used in radical polymerization, to cationic systems. It provides a powerful method for synthesizing well-defined polymers from monomers like vinyl ethers. rsc.orgrsc.org The process involves a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, or RAFT agent. This allows for the reversible deactivation of propagating chains, establishing an equilibrium between active (cationic) and dormant (thioester) species, which leads to predictable molar masses and polymers with easily modifiable chain ends. rsc.orgacs.org

Mechanically Induced Cationic RAFT (Mechano-cRAFT)

A novel and sustainable approach to cationic RAFT is mechanochemistry, which uses mechanical force to drive chemical reactions. Mechanically induced cationic RAFT (mechano-cRAFT) polymerization of vinyl ethers has been successfully demonstrated using a mechanoredox catalyst, such as two-dimensional molybdenum disulfide (MoS₂). nih.govrsc.org

In this system, ball milling generates piezoelectric charges on the surface of the MoS₂ catalyst. This initiates a redox process that ultimately oxidizes a RAFT agent, generating a radical which then reacts with a vinyl ether monomer. The resulting radical intermediate is further oxidized by the polarized MoS₂ to a cation, initiating the cationic RAFT equilibrium. nih.gov A significant advantage of this method is its ability to be conducted under ambient conditions (in air) and with minimal or no organic solvent, representing a green alternative to traditional solution-based polymerization. nih.govrsc.org This strategy is applicable to a range of vinyl ether monomers, yielding polymers with controlled molecular weights and narrow dispersity. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Catalyst | 2D Molybdenum Disulfide (MoS₂) | nih.govrsc.org |

| Activation Method | Mechanical force (ball milling) inducing a piezoelectrically mediated redox process. | nih.govrsc.org |

| Proposed Mechanism | Initial radical formation followed by oxidation to a cation by the polarized catalyst, initiating cationic RAFT. | nih.gov |

| Reaction Conditions | Can be conducted in air, under solvent-free or minimal solvent conditions. | nih.gov |

| Outcome | Quantitative monomer conversion, controlled molecular weight, and narrow dispersity. | nih.gov |

Photocatalytic Cationic RAFT Systems

Photocatalytic methods offer exceptional temporal control over polymerization. In photocatalytic cationic RAFT, visible light is used to regulate the generation of the active cationic species. nih.govnih.gov The system typically consists of a monomer, a RAFT chain-transfer agent (CTA), and a photocatalyst. nih.gov

The proposed mechanism often involves a photo-induced single-electron transfer (SET) from the RAFT agent (the dormant chain end) to the excited photocatalyst. nih.gov This generates a radical cation, which then fragments to form the active propagating carbocation and a stable radical. The propagating chain is engaged in the RAFT equilibrium until it is deactivated by recombination with an anion, which is also generated in the photocatalytic cycle. nih.gov Because the generation of active species is dependent on light, the polymerization can be started and stopped simply by turning the light source on and off. nih.govsemanticscholar.org This allows for the synthesis of complex polymer architectures with high precision. Various photocatalysts, including metal-free organic dyes like pyrylium (B1242799) salts and metal complexes such as zinc porphyrins, have been employed to facilitate the polymerization of vinyl ethers across a range of visible light wavelengths. nih.govsemanticscholar.orgrsc.orgresearchgate.net

| Photocatalyst | Light Source | Key Advantage | Reference |

|---|---|---|---|

| 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate (B81430) (metal-free) | Blue LED / Visible Light | High potency, enables temporal control ("on/off" switching). | nih.govnih.gov |

| 2,4,6-triarylpyrylium tetrafluoroborate salts | Blue LED (450 nm) | Effective polymerization of various vinyl ethers. | semanticscholar.org |

| Zinc Porphyrins (e.g., ZnTPP) | Visible (435-655 nm) | Selectively activates trithiocarbonate (B1256668) CTAs; oxygen tolerance. | researchgate.net |

| Various (unspecified) | Blue and Red Light | Extends the usable light wavelength for radical promoted cationic RAFT (RPC-RAFT). | rsc.org |

Dual-Activation Approaches and Hybrid Polymerization Methods

The versatility of controlled polymerization techniques allows them to be combined, creating dual-activation or hybrid systems capable of producing advanced materials with complex structures. These methods integrate cationic polymerization with other, often orthogonal, polymerization mechanisms.

One example is the combination of chemically initiated cationic RAFT with a photocontrolled radical polymerization. semanticscholar.org For instance, a cationic RAFT polymerization can be initiated using a chemical redox agent like ferrocenium (B1229745) tetrafluoroborate. The resulting polymer, which retains its RAFT chain-end, can then be used as a macro-RAFT agent in a subsequent photocontrolled radical polymerization of a different monomer to form a well-defined block copolymer. semanticscholar.org

Another approach involves tandem polymerizations, where a single stimulus triggers two different types of polymerization simultaneously. This has been demonstrated with hybrid monomers containing both a vinyl ether group and an alkoxysilane group. uha.fr Upon UV irradiation in the presence of a photoacid generator, a Brønsted acid is produced, which concurrently catalyzes the cationic polymerization of the vinyl ether functions and the sol-gel polycondensation of the alkoxysilyl groups. uha.fr This one-step process results in the formation of an organic-inorganic hybrid nanocomposite material. uha.fr These hybrid methods highlight the modularity of modern polymer chemistry, enabling the synthesis of sophisticated materials from monomers like this compound.

Solid-State Photopolymerization

Solid-state polymerization of this compound (ODVE) presents a unique approach to polymer synthesis, leveraging the ordered arrangement of monomers in the crystalline state to achieve controlled polymerization. researchgate.netmdpi.com This method has garnered scientific interest due to its potential for region-specific and structurally controllable outcomes. sci-hub.se

Research has demonstrated that the UV-initiated solid-state polymerization of this compound occurs within rotator phases, which are intermediate states between a fully ordered crystal and an isotropic liquid. sci-hub.se Specifically, the α-phase of ODVE, stable at room temperature, has been identified as a rotator II (RII) phase. sci-hub.se This rotator phase provides the necessary molecular mobility for polymerization to proceed, a challenge in highly ordered crystalline states. sci-hub.se

The polymerization is typically initiated by UV light in the presence of a photoinitiator. researchgate.net The process can be monitored in real-time using techniques like Fourier transform infrared spectroscopy (FTIR) to track the conversion of the vinyl ether double bonds. sci-hub.se Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are employed to study the phase behavior and crystal structure of the monomer and resulting polymer. researchgate.netsci-hub.se

The kinetics of solid-state photopolymerization of ODVE can be quantitatively analyzed using real-time FTIR. sci-hub.se This technique allows for the continuous measurement of the disappearance of the vinyl ether double bond peak, providing data on the rate of polymerization and the final conversion.

Studies have shown that pure ODVE can achieve a double bond conversion of approximately 47% in 10 minutes during solid-state photopolymerization at room temperature (around 25°C). researchgate.netsci-hub.se The polymerization is cationic in nature and proceeds rapidly in the crystalline form. researchgate.net The molecular weight (Mn) of the resulting polymer has been reported to be around 1.3 × 10⁴ Da. sci-hub.se

Interactive Data Table: Polymerization Conversion of this compound

| System | State | Conversion (%) |

| Pure ODVE | Solid (Rotator Phase) | 47 |

| Pure ODVE | Liquid | 89 |

| ODVE + 20 wt% Octadecyl Alcohol | Solid (Rotator Phase) | 63 |

| ODVE + Octadecyl Alcohol | Solid (Rotator Phase) | 83 |

| ODVE + Hexadecyl Alcohol | Solid (Rotator Phase) | 81 |

| ODVE + 20 wt% Octadecyl Alcohol | Liquid | 68 |

This data is compiled from research on the solid-state and liquid-state polymerization of this compound. sci-hub.se

Interestingly, the presence of certain normal alkyl alcohols can significantly enhance the efficiency of the solid-state cationic photopolymerization of ODVE, a phenomenon that contrasts with their typical role as inhibitors in liquid-state cationic polymerization. sci-hub.se When ODVE is mixed with long-chain alcohols like octadecyl alcohol or hexadecyl alcohol, the final conversion of ODVE in the rotator phase polymerization increases substantially. sci-hub.se For instance, the conversion of ODVE mixed with octadecyl alcohol reached 83%, and with hexadecyl alcohol, it was 81%, compared to 47% for pure ODVE. sci-hub.se

This improvement is attributed to the interaction of the long alkyl groups of the alcohol with the ODVE molecules within the rotator phase, which facilitates the polymerization process. sci-hub.se The introduction of these alcohols does not appear to alter the phase behavior of ODVE. sci-hub.se Furthermore, the molecular weight of the polymer obtained in the presence of octadecyl alcohol (Mn ≈ 1.2 × 10⁴ Da) is comparable to that of the polymer from pure ODVE, indicating that the alcohol does not act as a chain transfer agent. sci-hub.se

The enhanced polymerization conversion in the presence of n-alkyl alcohols has been explained by a model of two-dimensional solid-state chain propagation. sci-hub.se In the rotator phase, ODVE molecules are arranged in a lamellar structure. deepdyve.com The polymerization is thought to propagate primarily within these two-dimensional layers. The presence of the long-chain alcohols is believed to improve the packing and mobility of the monomers within these layers, thereby facilitating more efficient chain propagation. sci-hub.se This is in contrast to the "cone model" proposed for the polymerization of octadecyl acrylate, which assumes a conical distribution of polymerization probability around an initiation point. deepdyve.com

The tolerance of the solid-state cationic polymerization of ODVE to hydroxyl compounds like n-alkyl alcohols is a notable feature. sci-hub.se In liquid-state cationic polymerization, alcohols typically act as inhibitors. sci-hub.se However, in the solid rotator phase, not only are they tolerated, but they can enhance the polymerization. sci-hub.se This is attributed to the specific molecular arrangement and interactions within the solid state, where the alcohol's inhibitory effect on the cationic propagating species is mitigated, and its role in improving monomer packing and mobility becomes dominant. sci-hub.se

Radical Polymerization of this compound

While cationic polymerization is a primary method for ODVE, it can also undergo radical polymerization. Vinyl monomers, in general, exhibit excellent reactivity in free-radical polymerization systems. specialchem.com Radical polymerization of ODVE can be initiated by free radical catalysts. google.com This process allows for the copolymerization of ODVE with other monomers, such as ethylene (B1197577), to create copolymers with specific properties. google.com The reaction is typically carried out in a solvent under pressure and at elevated temperatures. google.com

Conventional Free Radical Polymerization (Solution and Bulk)

Conventional free radical polymerization of this compound can be carried out in both solution and bulk phases. researchgate.netgoogle.com In solution polymerization, a solvent is used to control the reaction's viscosity and heat, while bulk polymerization is performed with just the monomer and an initiator. google.com For instance, a comb-like copolymer of N-phenyl maleimide (B117702) and n-octadecyl vinyl ether has been synthesized via conventional free radical solution polymerization. researchgate.net However, free radical polymerization often presents challenges in controlling molecular weights and results in a broad molecular weight distribution. mdpi.com The "Trommsdorff effect," or gel effect, can occur in bulk polymerization, where an increase in viscosity leads to a localized increase in polymerization rate. acs.org

The solid-state photopolymerization of this compound represents another approach within free radical polymerization. researchgate.net This method offers distinct advantages due to its operational simplicity and efficiency. researchgate.net

Alternating Radical Copolymerization with Electron-Deficient Monomers

This compound, an electron-rich monomer, can undergo alternating radical copolymerization with electron-deficient monomers. This process is driven by the significant difference in electron density between the comonomers. researchgate.net A notable example is the copolymerization of ODVE with N-phenyl maleimide, which results in a comb-like copolymer. researchgate.net Characterization of such copolymers has shown a higher incorporation of the electron-deficient monomer, like N-phenyl maleimide, than a 1:1 molar ratio. researchgate.net

Alternating copolymerization can also be achieved with other electron-deficient partners, such as maleic anhydride (B1165640) and its derivatives, leading to copolymers with a regular A-B structure. cmu.edu The reactivity in these systems is influenced by the formation of a charge-transfer complex between the electron-donor (ODVE) and electron-acceptor monomers. cmu.edu

Challenges and Limitations in Radical Polymerization Methodologies

A primary challenge in the radical polymerization of vinyl ethers, including ODVE, is the difficulty in achieving high molecular weight polymers due to chain transfer reactions. sci-hub.se Conventional free radical polymerization techniques often yield polymers with broad molecular weight distributions and limited control over the polymer architecture. mdpi.comsigmaaldrich.com

Furthermore, the high reactivity of the propagating radical can lead to undesirable side reactions, complicating the synthesis of well-defined polymers. nih.gov While controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) have been developed to address these issues for many monomers, their application to vinyl ethers can still be challenging. acs.orgsigmaaldrich.com The development of "switchable" RAFT agents offers a pathway to copolymerize both less active monomers, like vinyl ethers, and more active monomers in a controlled manner. sigmaaldrich.com

Coordination and Transition Metal-Catalyzed Polymerization

Palladium-Catalyzed Dimerization and Copolymerization Strategies

Palladium catalysts have been effectively used for the dimerization and copolymerization of vinyl ethers. Specifically, (α-diimine)PdCl+ species can catalytically dimerize alkyl vinyl ethers to form β,γ-unsaturated acetals. nih.gov A proposed mechanism involves the in-situ generation of a PdOR alkoxide, followed by double vinyl ether insertion and subsequent β-OR elimination. nih.gov

In copolymerization strategies, phosphine-sulfonate palladium complexes have been investigated for the copolymerization of ethylene with vinyl ethers. nih.govmdpi.com Density functional theory (DFT) calculations have shown that the favorable 1,2-selective insertion of the vinyl ether is due to hydrogen bonding between the oxygen atom of the vinyl ether and the catalyst's ancillary ligand. nih.gov These catalysts can produce linear copolymers with vinyl ether units incorporated both within the polymer chain and at the chain ends. mdpi.com

Table 1: Palladium-Catalyzed Reactions of Vinyl Ethers

| Catalyst System | Monomer(s) | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| (α-diimine)PdCl+ | Alkyl vinyl ethers | β,γ-unsaturated acetals | Catalytic dimerization through a proposed double insertion and elimination mechanism. | nih.gov |

| Phosphine-sulfonate palladium complex | Ethylene, Vinyl Ether | Linear copolymer | Favorable 1,2-selective insertion of vinyl ether. | nih.govmdpi.com |

Rhodium Complex-Mediated Living Coordination Polymerization for Graft Copolymers

Rhodium complexes have been utilized for the living coordination polymerization to synthesize graft copolymers. nih.gov One strategy involves the "grafting-from" method, where a multifunctional poly(phenylacetylene) initiator is first synthesized via Rh complex-mediated living coordination polymerization. nih.govacs.org This macroinitiator is then used to initiate the living cationic polymerization of a vinyl ether, such as isobutyl vinyl ether, to create well-defined graft copolymers. nih.govacs.org

An alternative "grafting-through" approach, involving the homopolymerization of a macromonomer, has also been explored. nih.govacs.org However, this method can be limited by the steric hindrance of the macromonomers, making it difficult to achieve high degrees of polymerization for the main chain. nih.govacs.org

Polymer Architecture and Structural Control in Octadecyl Vinyl Ether Systems

Synthesis of Well-Defined Copolymers

Living cationic polymerization is a key technique for producing copolymers of octadecyl vinyl ether with controlled molecular weights, low polydispersity, and specific monomer sequences. wikipedia.orgrsc.org This control allows for the synthesis of block, random, and graft copolymers where the properties can be finely tuned by adjusting the comonomer type and composition.

Block copolymers containing a poly(this compound) (PODVE) segment are often designed to combine the hydrophobic, crystalline nature of the octadecyl chains with a hydrophilic or otherwise functional block. A representative example is the synthesis of amphiphilic diblock copolymers like poly(2-ethoxyethoxyethyl vinyl ether)-block-poly(this compound).

Table 1: Synthesis Parameters for Poly(EOEOVE)-b-Poly(ODVE) via Living Cationic Polymerization

| Parameter | Description | Example Condition |

|---|---|---|

| Initiating System | Combination of a cationogen and a Lewis acid to start the polymerization. | CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ |

| Solvent | A non-polar solvent to facilitate the polymerization reaction. | Hexane (B92381) or Toluene (B28343) |

| Temperature | Reaction temperature is controlled to maintain the living nature of the polymerization. | 0 °C to 20 °C |

| Monomer Addition | Monomers are added sequentially to form distinct blocks. | EOEOVE polymerized first, followed by the addition of ODVE. |

| Quenching | The reaction is terminated by adding a nucleophilic agent. | Pre-chilled methanol (B129727) containing aqueous ammonia. researchgate.net |

Random copolymerization of this compound with other vinyl ethers allows for the modulation of its properties by disrupting the regular packing of the long alkyl side chains. The copolymerization of ODVE with a more hydrophilic monomer like 2-methoxyethyl vinyl ether (MOVE) is a notable example. These random copolymers can exhibit thermoresponsive behavior, such as an Upper Critical Solution Temperature (UCST), in organic solvents. researchgate.net

This UCST behavior is attributed to the crystallization and aggregation of the octadecyl pendants. researchgate.net By altering the ratio of ODVE to MOVE in the copolymer, the UCST can be precisely tuned. For instance, random copolymers with specific compositions have been shown to exhibit UCST-type phase transitions in alcohols like ethanol (B145695) and methanol. The synthesis is achieved via living cationic polymerization where both monomers are present in the reaction mixture simultaneously, leading to a statistical incorporation along the polymer backbone. researchgate.net

Table 2: Effect of Copolymer Composition on UCST Behavior in Alcohols

| Copolymer Composition (ODVE/MOVE ratio) | Solvent | Observed Behavior | Reference |

|---|---|---|---|

| ODVE₆₀-r-MOVE₂₄₀ | Ethanol | UCST-type phase transition | researchgate.net |

| ODVE₄₀-r-MOVE₂₆₀ | Methanol | UCST-type phase transition | researchgate.net |

Graft copolymers feature side chains attached to a main polymer backbone, creating a branched architecture. Synthesizing graft copolymers with poly(vinyl ether) side chains, such as PODVE, can be accomplished using a "grafting-from" approach that combines different polymerization mechanisms. nih.govacs.org

A representative synthesis involves a two-step strategy. First, a multifunctional macroinitiator is prepared. For example, a poly(phenylacetylene) backbone containing pendant 1-(acetoxy)ethoxy initiating sites can be synthesized via Rh complex-mediated living coordination polymerization. nih.govacs.org In the second step, this macroinitiator is used to initiate the living cationic graft polymerization of a vinyl ether monomer, such as isobutyl vinyl ether or, by extension, this compound. nih.gov This method allows for the creation of densely grafted polymers where both the backbone and the side chains have well-controlled structures and narrow molecular weight distributions. nih.govacs.orgdoaj.org

Table 3: Two-Step Synthesis of Poly(phenylacetylene)-g-poly(vinyl ether)

| Step | Process | Polymerization Type | Result |

|---|---|---|---|

| 1 | Synthesis of Backbone | Living Coordination Polymerization | Poly(phenylacetylene) macroinitiator with pendant initiating sites. |

| 2 | Grafting of Side Chains | Living Cationic Polymerization | Graft copolymer with poly(vinyl ether) side chains. |

Comb-like Polymer Architectures

Poly(this compound) is intrinsically a comb-like polymer, a class of branched polymers characterized by a linear backbone with multiple side chains attached. techscience.cnyoutube.com This architecture arises from the long octadecyl groups pendant from each monomer unit of the poly(vinyl ether) backbone. The physical and chemical properties of these polymers are highly dependent on the interplay between the backbone and the long, crystallizable side chains. techscience.cn

The synthesis of well-defined poly(this compound) homopolymers is most effectively achieved through living cationic polymerization. researchgate.net This method provides excellent control over the molecular weight and results in polymers with a narrow molecular weight distribution (Đ < 1.2). rsc.orgrsc.org Initiating systems often involve a Lewis acid and may utilize various solvents and ligands to control the polymerization. rsc.org The resulting comb-like polymer consists of a flexible poly(vinyl ether) backbone with densely packed octadecyl side chains. Due to the crystallization of these side chains, the polymer can be used as a functional plastic. rsc.org

The length of the alkyl side chain is a critical parameter that dictates the morphology and properties of comb-like polymers. techscience.cnfrontiersin.org In poly(this compound), the long C18 side chains have a profound impact.

Morphology and Crystallinity: When the side chain length exceeds a critical number of carbon atoms (typically 8-10), the side chains can crystallize independently of the polymer backbone. techscience.cnresearchgate.net The octadecyl groups of PODVE readily crystallize, leading to a semi-crystalline polymer with an ordered, layered packing structure. techscience.cntandfonline.com This side-chain crystallization is the dominant factor in the polymer's morphology, often overriding the influence of the backbone's stereoregularity. techscience.cn This phenomenon distinguishes it from polymers with shorter side chains, which tend to be amorphous. researchgate.net

Thermal Properties: The side-chain crystallization imparts distinct thermal properties. DSC analysis of semi-crystalline comb polymers like PODVE shows a melting temperature (Tm) associated with the melting of the crystalline side-chain domains and a glass transition temperature (Tg) related to the segmental motion of the amorphous backbone. researchgate.nettandfonline.com The Tm is highly dependent on the side chain length, with longer chains leading to higher melting points due to more stable crystal packing. researchgate.net Conversely, the long, flexible side chains can act as internal plasticizers, leading to a lower Tg compared to polymers with shorter side chains. researchgate.net

Table 4: General Influence of Alkyl Side Chain Length on Comb-like Polymer Properties

| Property | Short Side Chains (e.g., < C8) | Long Side Chains (e.g., C18) |

|---|---|---|

| Crystallinity | Generally amorphous researchgate.net | Semi-crystalline due to side-chain crystallization techscience.cnresearchgate.net |

| Morphology | Disordered, amorphous packing | Ordered, layered structures from side-chain packing techscience.cn |

| Melting Temp. (Tₘ) | Not observed | Distinct Tₘ that increases with chain length researchgate.net |

| Glass Trans. Temp. (T₉) | Higher | Lower due to internal plasticization effect researchgate.net |

| Solubility | Dependent on backbone polarity | Influenced by crystallinity of side chains tandfonline.com |

Stereoregularity and Tacticity Control

The quest for highly isotactic poly(vinyl ether)s has led to the development of several innovative catalytic systems. These approaches are designed to overcome the inherent lack of stereocontrol in conventional cationic polymerization of vinyl ethers, where the growing chain end is typically achiral. nsf.gov

Strategies for Achieving High Isotacticity in Poly(vinyl ether)s

A leading strategy for inducing isotacticity in the polymerization of vinyl ethers involves the use of chiral counterions in cationic polymerization. nsf.gov This catalyst-controlled approach effectively creates a chiral environment around the propagating chain end, influencing the facial selectivity of monomer addition. nsf.gov By designing counterions that can systematically bias the stereochemical outcome of the enchainment, it is possible to override the otherwise minimal chain-end stereochemical bias. nsf.gov

One of the most successful implementations of this strategy involves the combination of a Lewis acid with a chiral Brønsted acid, particularly 1,1'-bi-2-naphthol (BINOL)-based phosphoric acids . nih.gov These chiral ligands, in conjunction with a Lewis acid like titanium tetrachloride (TiCl₄), form a chiral complex that directs the incoming monomer to add to the polymer chain with a specific orientation, leading to a high degree of isotacticity. nih.govmiddlebury.edu

Another powerful approach is the use of confined Brønsted acids , such as imidodiphosphorimidates (IDPis), as single-component organocatalysts. unc.edu These catalysts possess a pre-organized chiral cavity that can initiate polymerization and subsequently act as a chiral conjugate base to guide the stereochemistry of monomer addition to the oxocarbenium ion at the chain end. unc.edu This method has proven effective for a range of vinyl ethers and offers a metal-free route to isotactic polymers. unc.edunih.gov

Furthermore, photocontrolled stereoselective cationic polymerization has emerged as a novel technique. This method utilizes a chiral ion pair photoredox catalyst, which allows for the synthesis of highly isotactic poly(vinyl ether)s with temporal control under irradiation. nih.gov

While much of the detailed research has been conducted on model substrates like isobutyl vinyl ether, these strategies are designed to be broadly applicable to a range of vinyl ethers, including those with long alkyl side chains like this compound. nsf.govmorressier.com

Impact of Ligand Design and Temperature on Polymer Tacticity